Olmesartan medoxomil is a non-peptide, benzimidazole derivative classified as an angiotensin II type 1 (AT1) receptor antagonist. [, , ] It serves as a prodrug, rapidly converting to its active metabolite, Olmesartan, upon absorption in the gastrointestinal tract. [, , ] This conversion process is crucial for Olmesartan medoxomil to exert its pharmacological effects.
Future Directions
Exploration of its potential in treating other diseases: Preliminary evidence suggests possible benefits in conditions beyond hypertension, such as diabetic nephropathy and atherosclerosis. [, , ] Further research is necessary to confirm these findings and explore its potential applications in other areas.
Related Compounds
Olmesartan
Compound Description: Olmesartan is the active metabolite of olmesartan medoxomil. It is a potent, competitive, and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension. [, , , ] Olmesartan is not metabolized by cytochrome P-450 enzymes and has a dual elimination route through the kidneys and liver. [, ]
Relevance: Olmesartan is directly formed from olmesartan medoxomil via rapid de-esterification during absorption. [, ] This metabolic conversion is essential for olmesartan medoxomil's antihypertensive activity. While olmesartan medoxomil is a prodrug, olmesartan exerts the pharmacological effects by blocking the AT1 receptor.
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic often used in combination with other antihypertensive agents, including olmesartan medoxomil. [, , , ] It acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and lowering blood pressure.
Relevance: Hydrochlorothiazide is frequently co-formulated with olmesartan medoxomil in a fixed-dose combination tablet to provide enhanced antihypertensive efficacy. [, , , ] This combination targets multiple mechanisms of blood pressure regulation, offering improved blood pressure control compared to either drug alone.
Azelnidipine
Compound Description: Azelnidipine is a dihydropyridine calcium channel antagonist, selectively blocking L-type calcium channels. [] It is used to treat hypertension and related cardiovascular diseases.
Relevance: Similar to hydrochlorothiazide, azelnidipine is also combined with olmesartan medoxomil in a fixed-dose combination for treating hypertension. [] This combination offers the benefit of targeting both the renin-angiotensin-aldosterone system (via olmesartan) and calcium influx in vascular smooth muscle (via azelnidipine) for synergistic blood pressure reduction.
Metoprolol Succinate
Relevance: Although not directly mentioned as a combination therapy with olmesartan medoxomil in the provided abstracts, metoprolol succinate is studied alongside olmesartan medoxomil in analytical methods development for simultaneous determination in combined dosage forms. [, ] This suggests potential future research or clinical applications of this combination for managing hypertension.
Chlorthalidone
Compound Description: Chlorthalidone is another thiazide diuretic, similar in mechanism of action to hydrochlorothiazide, used to treat hypertension. [, ]
Relevance: Chlorthalidone is investigated alongside olmesartan medoxomil in developing and validating analytical methods, indicating a potential future trend of combining these drugs for treating hypertension. [, ] Their distinct mechanisms of action, targeting the renin-angiotensin-aldosterone system and renal sodium reabsorption, respectively, could provide synergistic blood pressure control.
Olmesartan Medoxomil Regio-isomer
Compound Description: This compound is a structural isomer of olmesartan medoxomil, differing in the arrangement of substituents on the imidazole ring. []
Relevance: Identified as a potential impurity during the synthesis of olmesartan medoxomil. [] Its presence can impact the purity and potentially the efficacy of the final drug product. Controlled synthesis methods are crucial to minimize the formation of this regio-isomer.
Trityl Olmesartan Medoxomil Acetone Solvate
Compound Description: This compound is a crystalline form of trityl olmesartan medoxomil, containing one molecule of acetone per molecule of the drug substance. []
Relevance: Utilized in a novel synthesis method for producing olmesartan medoxomil. [] This specific solvate form is crucial for achieving high purity olmesartan medoxomil with lower impurity content. The acetone molecule plays a critical role in the crystallization process and influences the final drug's purity.
Source and Classification
Olmesartan medoxomil is derived from the chemical structure of olmesartan, which itself belongs to a class of medications known as sartans or angiotensin receptor blockers (ARBs). The empirical formula for olmesartan medoxomil is C29H30N6O6, with a molecular weight of 558.58 g/mol. The compound was first approved by the U.S. Food and Drug Administration in 2002 for clinical use in treating hypertension.
Synthesis Analysis
The synthesis of olmesartan medoxomil involves several key steps, typically starting from trityl olmesartan medoxomil. Recent methods have focused on optimizing yields and purity while minimizing impurities.
Molecular Structure Analysis
The molecular structure of olmesartan medoxomil consists of a biphenyl group linked to an imidazole ring, which is further connected to a tetrazole moiety. Key structural features include:
Functional Groups: The compound contains carboxylic acid and ester functional groups that are crucial for its pharmacological activity.
Regioisomerism: Recent studies have indicated that certain intermediates in its synthesis exist predominantly as specific regioisomers, which may affect the final product's properties.
Structural Data
X-ray Crystallography: Single-crystal X-ray diffraction studies have provided insights into the arrangement of atoms within the molecule, confirming the attachment points of various substituents on the imidazole and tetrazole rings.
Chemical Reactions Analysis
Olmesartan medoxomil participates in several chemical reactions during its synthesis and metabolism:
Hydrolysis: As a prodrug, olmesartan medoxomil undergoes hydrolysis to convert into its active form, olmesartan, primarily in the gastrointestinal tract.
Degradation Pathways: Under certain conditions, olmesartan can degrade into various impurities, including olmesartan acid and other derivatives, which are monitored during synthesis to ensure product quality.
Mechanism of Action
Olmesartan functions by selectively antagonizing the angiotensin II type 1 receptor (AT1). This blockade leads to:
Vasodilation: By preventing angiotensin II from binding to its receptors, olmesartan induces relaxation and dilation of blood vessels.
Reduced Aldosterone Secretion: This action decreases sodium reabsorption in the kidneys, promoting diuresis and lowering blood pressure.
Pharmacodynamics
Studies have shown that olmesartan effectively restores nocturnal blood pressure decline by enhancing daytime natriuresis, contributing to its antihypertensive effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of olmesartan medoxomil include:
Appearance: Typically exists as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
Stability: Stable under normal conditions but sensitive to light and moisture.
Relevant Data
Melting Point: Approximately 138–140°C.
pH Range: The pH of aqueous solutions can vary but typically remains neutral.
Applications
Olmesartan medoxomil is primarily used for:
Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
Heart Failure Treatment: It may also be employed in managing heart failure due to its vasodilatory properties.
Research Applications: Studies continue on its efficacy in combination therapies with other antihypertensive agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Mal-N-bis(PEG2-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The protected amines can be deprotected by acidic conditions.
N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
N-Mal-N-bis(PEG2-t-butyl ester) is a branched PEG derivative with a terminal maleimide group and two terminal t-butyl esters. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.
N-Mal-N-bis(PEG4-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide group. The terminal carboxylic acids can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
N-Mal-N-bis(PEG4-amine) TFA salt is a branched PEG derivative with a terminal maleimide group and two terminal amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc.
N-Mal-N-bis(PEG4-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The protected amines can be deprotected by acidic conditions.
N-Mal-N-bis(PEG4-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
N-Me-N-bis(PEG2-propargyl) is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. PEG Linkers can be useful in the development of antibody drug conjugates.